5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one
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Overview
Description
5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities. This compound, with its unique bromine and ethylenedithio substituents, is of interest in various fields of research, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of industrial catalysts could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The ethylenedithio group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized indole compounds.
Scientific Research Applications
5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its indole core.
Mechanism of Action
The mechanism of action of 5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one involves its interaction with biological targets such as enzymes and receptors. The bromine and ethylenedithio groups can enhance binding affinity and specificity. The indole core can interact with various molecular targets, influencing pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one is unique due to the presence of both bromine and ethylenedithio groups. These substituents can significantly alter the compound’s chemical reactivity and biological activity compared to other indole derivatives. The ethylenedithio group, in particular, can introduce additional sites for chemical modification and enhance the compound’s potential in various applications.
Properties
IUPAC Name |
5'-bromospiro[1,3-dithiolane-2,3'-1H-indole]-2'-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS2/c11-6-1-2-8-7(5-6)10(9(13)12-8)14-3-4-15-10/h1-2,5H,3-4H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBSZUYUJKUZJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2(S1)C3=C(C=CC(=C3)Br)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361410 |
Source
|
Record name | STK509586 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113549-10-3 |
Source
|
Record name | STK509586 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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